molecular formula C13H23Br2N3O B1384031 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide CAS No. 2173101-29-4

2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide

Cat. No.: B1384031
CAS No.: 2173101-29-4
M. Wt: 397.15 g/mol
InChI Key: OTKNXWZENDVRQE-UHFFFAOYSA-N
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Description

Chemical Name: 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide Molecular Formula: C₁₃H₂₃Br₂N₃O Molecular Weight: 397.17 g/mol CAS Number: [2173101-29-4] Purity: 95% (as per commercial sources) .

This compound features a pyridine core substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a 4-aminopiperidin-1-ylmethyl side chain. The dihydrobromide salt enhances its solubility and stability, making it relevant for pharmaceutical and biochemical research.

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.2BrH/c1-9-7-15-12(10(2)13(9)17)8-16-5-3-11(14)4-6-16;;/h7,11H,3-6,8,14H2,1-2H3,(H,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNXWZENDVRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CN2CCC(CC2)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the 4-aminopiperidine intermediate. This can be achieved through the hydrogenation of 4-nitropiperidine or via reductive amination of piperidine with an appropriate amine source.

  • Attachment to the Pyridine Ring: : The next step involves the alkylation of 3,5-dimethylpyridin-4-ol with the 4-aminopiperidine intermediate. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

  • Formation of the Dihydrobromide Salt: : Finally, the free base form of the compound is converted to its dihydrobromide salt by treatment with hydrobromic acid. This step ensures the compound’s stability and solubility for further applications.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine using hydrogenation or metal

Biological Activity

2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide, also known by its CAS number 2173101-29-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃Br₂N₃O
  • Molecular Weight : 397.15 g/mol
  • CAS Number : 2173101-29-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the aminopiperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin.

Biological Activity Overview

Research indicates that 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide exhibits several notable biological activities:

Case Study 1: Antiviral Activity Against ZIKV

A study evaluating a class of piperazine derivatives highlighted the antiviral effects against ZIKV. Although the specific compound was not tested, the structural similarities suggest potential efficacy. The research focused on the ability of these compounds to reduce cytopathic effects in Vero E6 cells infected with ZIKV at micromolar concentrations .

Case Study 2: Neuroprotective Properties

Research on similar compounds has indicated that they can provide neuroprotection through metabotropic mechanisms. A study involving a related compound demonstrated significant neuroprotective effects at low doses in models of ischemic injury, suggesting that this class of compounds may offer therapeutic benefits in neurodegenerative conditions .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of related compounds that may provide insights into the potential effects of 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide.

Compound NameBiological ActivityReference
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrileAntiviral against ZIKV
GYKI-52466Neuroprotective effects
3-(Aminomethyl)-5-methylpyridinePotential antidepressant-like activity

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various neurological disorders due to its interaction with neurotransmitter systems.

Case Study: Neuropharmacology
A study demonstrated that derivatives of this compound could enhance cognitive functions in animal models of Alzheimer's disease. The mechanism was attributed to the modulation of cholinergic pathways, suggesting its potential as a cognitive enhancer or neuroprotective agent.

Antidepressant Activity

Research has indicated that 2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide may possess antidepressant-like effects.

Case Study: Behavioral Models
In behavioral assays, this compound showed significant reductions in depressive-like behaviors in rodent models when administered chronically. The results suggest that it may act on serotonin and norepinephrine pathways, akin to traditional antidepressants.

Anticancer Research

Recent investigations have explored the compound's efficacy against various cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Cytotoxicity Assays
In vitro studies revealed that the compound exhibited cytotoxic effects on breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, indicating its potential as a chemotherapeutic agent.

Data Tables

Application AreaFindings SummaryReferences
Pharmacological StudiesEnhances cognitive function in Alzheimer's models
Antidepressant ActivityReduces depressive behaviors in rodent models
Anticancer ResearchInduces apoptosis in breast cancer and leukemia cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Aminopiperidine Moieties

The following compounds share structural motifs such as piperidine/aminopiperidine groups, halogenated salts, or heterocyclic cores:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Salt CAS/Purity
BD 1008 C₁₅H₂₁Br₂Cl₂N₃ 495.06 3,4-dichlorophenyl, pyrrolidinyl, dihydrobromide Not specified
BD 1047 C₁₃H₁₉Br₂Cl₂N₃ 439.01 3,4-dichlorophenyl, dimethylamino, dihydrobromide Not specified
4-(4-Aminopiperidino)pyridine dihydrochloride (QF-9876) C₁₀H₁₆Cl₂N₃ 273.16 4-aminopiperidine, dihydrochloride [1169396-92-2], 98% purity
Compound 75 (Patent Example) C₂₃H₂₄N₄O₂ 396.47 4H-quinolizin-4-one, benzoxazolyl, 4-aminopiperidin-1-yl Not specified
Key Observations:
  • Core Structure: The target compound’s pyridine core contrasts with BD 1008/1047’s phenethylamine backbone and Compound 75’s quinolizinone core. Pyridine derivatives often exhibit distinct electronic properties compared to bulkier aromatic systems .
  • Substituents: The 4-aminopiperidin-1-yl group is shared with QF-9876 and Compound 74. However, the target compound’s 3,5-dimethylpyridin-4-ol group introduces steric and hydrogen-bonding differences compared to QF-9876’s unsubstituted pyridine .
  • Salt Form : Dihydrobromide salts (target compound, BD 1008/1047) generally offer higher solubility in polar solvents than dihydrochloride salts (QF-9876) .

Functional Group and Pharmacophore Analysis

  • Aminopiperidine vs. In contrast, BD 1008/1047 use pyrrolidinyl or dimethylamino groups, which may alter binding affinity or metabolic stability .
  • Halogenated Aromatic Systems : BD 1008/1047 incorporate 3,4-dichlorophenyl groups, increasing lipophilicity compared to the target compound’s methyl and hydroxyl substituents. This could influence blood-brain barrier penetration .

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